4-(2-Hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-(2-Hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound has a hydroxyethyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce various reduced derivatives.
Scientific Research Applications
4-(2-Hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxadiazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A buffering agent used in biological and biochemical research.
4-Hydroxy-2-quinolones: Compounds with similar structural features and biological activities.
Uniqueness
4-(2-Hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to its specific combination of functional groups and the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H7N3O3 |
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Molecular Weight |
157.13 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c6-5(10)4-3(1-2-9)7-11-8-4/h9H,1-2H2,(H2,6,10) |
InChI Key |
RHMWNYXQSZJRMW-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C1=NON=C1C(=O)N |
Origin of Product |
United States |
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